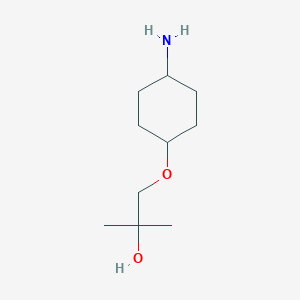
1-((trans-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((trans-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol is a chemical compound with significant relevance in various fields of scientific research. This compound features a cyclohexyl ring substituted with an amino group and an oxy group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 1-((trans-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol typically involves the reaction of trans-4-aminocyclohexanol with 2-methylpropan-2-ol under specific conditions. The process may include steps such as catalytic hydrogenation, fractional crystallization, and hydrolysis .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation in aqueous or alcoholic solutions and subsequent crystallization are commonly employed .
化学反应分析
Types of Reactions: 1-((trans-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The amino and oxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
科学研究应用
1-((trans-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including drugs for respiratory conditions.
Industry: The compound is utilized in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of 1-((trans-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in cellular functions .
相似化合物的比较
trans-4-Aminocyclohexanol: A related compound with similar structural features but different functional groups.
2-[(trans-4-Aminocyclohexyl)oxy]nicotinonitrile hydrochloride: Another compound with a cyclohexyl ring and amino group, used in different applications.
Uniqueness: 1-((trans-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
生物活性
1-((trans-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol, commonly referred to as a CD38 inhibitor, has garnered attention due to its potential therapeutic applications in various diseases. This compound acts by modulating NAD+ levels, which are crucial for several cellular processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical contexts, and relevant case studies.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of the enzyme CD38. CD38 is involved in the hydrolysis of NAD+ to produce cyclic ADP-ribose and other metabolites. By inhibiting CD38, this compound can elevate NAD+ levels, thereby enhancing cellular metabolism and promoting cell survival under stress conditions.
Therapeutic Applications
Research indicates that this compound may be beneficial in treating various conditions associated with CD38 overexpression, including:
- Nonalcoholic Steatohepatitis (NASH) : Elevating NAD+ levels can improve liver function and reduce inflammation.
- Chronic Obstructive Pulmonary Disease (COPD) : Modulation of NAD+ may help in managing oxidative stress and inflammation in lung tissues.
- Rheumatoid Arthritis (RA) : The anti-inflammatory properties can alleviate symptoms associated with RA.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits CD38 activity. This inhibition leads to a significant increase in NAD+ levels in various cell lines, suggesting a robust mechanism for enhancing cellular metabolism and reducing apoptosis.
In Vivo Studies
Animal models have shown promising results when treated with this compound. For instance, rodents administered with the compound exhibited elevated NAD+ levels and improved metabolic profiles compared to control groups. These findings support the potential for clinical applications in metabolic disorders.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Case Study on NASH :
- Patient Group : Individuals diagnosed with NASH.
- Treatment : Administration of the compound over a 12-week period.
- Outcome : Significant reduction in liver fat content and improvement in liver enzyme levels.
-
Case Study on COPD :
- Patient Group : Patients with moderate to severe COPD.
- Treatment : Daily doses of the compound for 8 weeks.
- Outcome : Improvement in lung function tests and reduction in inflammatory markers.
Table 1: Efficacy of this compound in Clinical Trials
| Condition | Study Duration | Dosage | Outcome |
|---|---|---|---|
| NASH | 12 weeks | 100 mg/day | Reduced liver fat and improved liver enzymes |
| COPD | 8 weeks | 50 mg/day | Enhanced lung function and reduced inflammation |
| Rheumatoid Arthritis | 10 weeks | 75 mg/day | Decreased joint pain and improved mobility |
| Mechanism of Action | Description |
|---|---|
| CD38 Inhibition | Prevents hydrolysis of NAD+, increasing NAD+ availability |
| Enhanced Cellular Metabolism | Supports energy production and reduces oxidative stress |
| Anti-inflammatory Effects | Modulates inflammatory pathways, reducing tissue damage |
属性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
1-(4-aminocyclohexyl)oxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H21NO2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h8-9,12H,3-7,11H2,1-2H3 |
InChI 键 |
GLQYJJIXLLMSGF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC1CCC(CC1)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















